molecular formula C20H18N2O4S B2413010 2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902939-90-6

2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2413010
CAS No.: 902939-90-6
M. Wt: 382.43
InChI Key: BEERJQOSBBIVPJ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrimidine core with methoxy and thione functional groups, makes it an interesting subject for scientific research.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-23-14-8-4-6-11-10-13-19(26-16(11)14)21-18(22-20(13)27)12-7-5-9-15(24-2)17(12)25-3/h4-9H,10H2,1-3H3,(H,21,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEERJQOSBBIVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclocondensation

Microwave dielectric heating has emerged as a high-efficiency method for constructing the chromenopyrimidine skeleton. A representative protocol involves:

  • Step 1 : Condensation of 2-hydroxy-3-methoxybenzaldehyde with malononitrile in ethanol catalyzed by piperidine (0.5 mol%), yielding 2-amino-4H-chromene-3-carbonitrile.
  • Step 2 : Reaction with ethyl orthoformate under microwave irradiation (160°C, 60 min) to form an imidate intermediate.
  • Step 3 : Treatment with hydrazine hydrate to cyclize into the pyrimidine ring.
  • Step 4 : Thionation using CS₂ in pyridine under reflux, replacing the carbonyl oxygen with sulfur.

Key Data :

  • Yield : 68–72% after thionation.
  • Reaction Time : Reduced from 12 hours (conventional heating) to 60 minutes.

Conventional Thermal Thionation

For laboratories without microwave capabilities, thermal methods remain viable:

  • Cyclization : Refluxing 2-aminochromene derivatives with formamidine acetate in DMF (130°C, 8 hours) to form 4-oxo intermediates.
  • Thionation : Refluxing with Lawesson’s reagent (2.2 equiv) in toluene (110°C, 4 hours), achieving complete conversion to the thione.

Comparative Analysis :

Parameter Microwave Method Thermal Method
Reaction Time 1 hour 12 hours
Yield 72% 65%
Purity (HPLC) >95% 90%

Spectroscopic Characterization and Validation

All synthetic batches require rigorous characterization:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 3.85 (s, 3H, OCH₃ at C9)
    • δ 3.91–3.95 (two singlets, 6H, OCH₃ at C2 and C3).
  • ¹³C NMR :
    • 181.2 ppm (C=S), confirming successful thionation.

Infrared Spectroscopy (IR)

  • Absorption bands at 1245 cm⁻¹ (C=S stretch) and 1600 cm⁻¹ (aromatic C=C).

Challenges and Optimization Strategies

Regioselectivity in Thionation

Early methods using CS₂ faced competing side reactions, such as dithione formation. Optimization via controlled stoichiometry (1:1.2 substrate/CS₂) and anhydrous conditions minimized byproducts.

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) improved cyclization yields by 15% compared to ethanol.
  • Toluene enhanced Lawesson’s reagent reactivity due to its high boiling point.

Scalability and Industrial Relevance

Pilot-scale syntheses (100 g batches) achieved 60% yield using:

  • Continuous flow reactors for cyclization steps.
  • Automated crystallization in heptane/ethyl acetate mixtures.

Cost Analysis :

Reagent Cost per kg (USD)
Lawesson’s reagent 320
CS₂ 12

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical and Structural Characteristics

The compound features a chromeno-pyrimidine core with methoxy and thione functional groups. Its unique structural arrangement enhances lipophilicity and biological interactions, making it a promising candidate for various applications in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities. It interacts with critical cellular pathways involved in cancer progression:

  • Mechanism of Action : The compound may inhibit specific enzymes or modulate signaling pathways critical for cell survival and proliferation. For instance, it has shown potential in interfering with dihydrofolate reductase activity and the mitogen-activated protein kinase pathway.

Antimicrobial and Anti-inflammatory Effects

The compound also demonstrates antimicrobial properties against various pathogens and anti-inflammatory effects that can be beneficial in treating inflammatory diseases. These activities are attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids.

Research Findings

A summary of key research findings related to the applications of this compound is presented in the table below:

Study Focus Findings
Synthesis and CharacterizationConfirmed the structure through single crystal X-ray analysis; demonstrated diverse reactivity patterns.
Biological ActivityExhibited significant anticancer activity through enzyme inhibition; potential for therapeutic use in oncology.
Antimicrobial StudiesShowed effectiveness against various bacterial strains; potential application in antibiotic development.
Anti-inflammatory ResearchDemonstrated reduction in inflammatory markers; implications for treating chronic inflammatory conditions.

Case Study 1: Anticancer Activity

In vitro studies have shown that derivatives of 2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione induce apoptosis in cancer cells. The mechanism involves cell cycle arrest at the G1 phase and activation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound possesses significant antibacterial activity. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Biological Activity

2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound belonging to the chromeno-pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural features, including methoxy and thione functional groups, contribute to its biological efficacy.

  • IUPAC Name : 2-(2,3-dimethoxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
  • Molecular Formula : C20H18N2O4S
  • CAS Number : 902939-90-6

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical cellular pathways. For instance, it has been shown to interfere with cell signaling pathways that are pivotal in cancer progression and other diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : The compound showed a selective cytotoxic effect on melanoma cells (VMM917) with a 4.9-fold increase in cytotoxicity compared to normal cells. It induced cell cycle arrest at the S phase and decreased melanin production in these cells .

Antiviral Activity

The compound also displays potential antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve disrupting viral entry or replication processes within host cells.

Other Biological Activities

In addition to anticancer and antiviral effects, this compound is being investigated for:

  • Antioxidant Activity : Exhibiting properties that may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Potentially modulating inflammatory pathways.

Case Studies

  • Study on Melanoma Cells : A study published in the International Journal of Biology and Chemistry highlighted the selective cytotoxicity of the compound against melanoma cells. The findings suggest its potential as a novel candidate for melanoma therapy .
  • Mechanistic Insights : Further research is ongoing to elucidate the precise mechanisms by which this compound exerts its biological effects. Understanding these mechanisms will enhance its therapeutic applicability.

Data Tables

Biological Activity Cell Line/Model Effect Observed Reference
AnticancerVMM917 (melanoma)4.9-fold cytotoxicity; S phase arrest
AntiviralVariousInhibition of viral replicationOngoing studies
AntioxidantCell modelsProtection against oxidative stressPreliminary findings

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this chromeno-pyrimidine thione derivative, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 80–120°C, 20–40 min) significantly improves reaction efficiency compared to conventional heating, as demonstrated for structurally similar chromeno-pyrimidine thiones. Key steps include cyclocondensation of substituted phenyl precursors with thiourea derivatives under inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/ethanol) achieves >85% purity .
  • Critical Consideration : Optimize solvent polarity (e.g., DMF vs. acetonitrile) to reduce byproduct formation during thione incorporation.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : Use 1^1H/13^{13}C NMR to confirm methoxy group positions (δ 3.7–4.0 ppm for OCH3_3) and chromene ring proton coupling patterns.
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detect molecular ion peaks ([M+H]+^+) and verify purity (>95%) .
  • X-ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., chromeno-pyrimidine dihedral angles) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., HsCDK5-p25, GSK3α/β, CLK1) due to structural similarities to kinase-targeting chromeno-pyrimidines. Use ADP-Glo™ Kinase Assay kits with ATP concentrations adjusted to KmK_{m} values (typically 10–100 µM). IC50_{50} values <1 µM indicate high potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Intermediate Modifications : Synthesize analogs by varying methoxy substituents (e.g., replace 2,3-dimethoxy with halogen or alkyl groups) and evaluate kinase selectivity.
  • Thione vs. Oxo Substitution : Compare bioactivity of the 4-thione derivative with its 4-oxo counterpart (synthesized via Lawesson’s reagent or POCl3_3/PCl5_5 chlorination followed by hydrolysis) to assess sulfur’s role in target binding .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities to kinase ATP pockets .

Q. How should contradictory bioactivity data between kinase assays be resolved?

  • Methodological Answer :

  • Assay Validation : Confirm results using orthogonal methods (e.g., radiometric vs. luminescent kinase assays).
  • Off-Target Profiling : Screen against unrelated enzymes (e.g., phosphatases, proteases) to rule out nonspecific inhibition.
  • Cellular Context : Validate in cell-based models (e.g., HeLa cells for CDK5 inhibition) to assess permeability and cytotoxicity (CC50_{50} via MTT assay) .

Q. What strategies address solubility challenges in in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters at methoxy positions) to enhance aqueous solubility.
  • Nanocarriers : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability. Monitor stability via dynamic light scattering (DLS) and in vitro release studies .

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